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Compound of Interest

Compound Name: Methyl! hydroperoxide

Cat. No.: B1604547

Methyl hydroperoxide (CHsOOH) is the simplest organic hydroperoxide and a key species in
atmospheric chemistry and combustion processes.[1] Understanding its molecular structure,
conformational preferences, and internal rotational barriers is crucial for accurately modeling its
reactivity. Quantum chemical calculations provide a powerful tool for elucidating these
properties with high precision. This technical guide details the computational methodologies,
structural parameters, and energetic data derived from high-level ab initio calculations,
presenting a comprehensive overview for researchers and scientists.

Computational Methodologies

The accurate theoretical characterization of methyl hydroperoxide requires robust quantum
chemical methods that can adequately account for electron correlation. The structural and
energetic properties of CHsOOH have been investigated using various high-level ab initio and
density functional theory (DFT) methods.

Theoretical Levels:

e Coupled Cluster (CC) and Quadratic Configuration Interaction (QCI): Methods like CCSD(T)
(Coupled Cluster with Singles, Doubles, and perturbative Triples) and QCISD(T) (Quadratic
Configuration Interaction with Singles, Doubles, and perturbative Triples) are considered the
"gold standard" for their high accuracy in recovering electron correlation energy.[1] These are
often used to refine energetics or determine precise geometries.[1][2]
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o Mgller-Plesset Perturbation Theory (MP2): Second-order Mgller-Plesset perturbation theory
is a widely used method that offers a good balance between computational cost and
accuracy for systems like methyl hydroperoxide.[2][3][4][5] It is often employed for
geometry optimization and frequency calculations.

o Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, are
computationally efficient and can provide reliable geometric structures and vibrational
frequencies.[5][6] However, standard functionals may not always accurately capture
dispersion effects, which can be important for subtle energetic differences like rotational
barriers.[5]

o Composite Methods: Methods like the Gaussian-3 (G3) theory and its variants, such as
G3(MP2)//B3LYP, are designed to achieve high accuracy by combining results from different
levels of theory and basis sets to approximate a high-level calculation with reduced
computational expense.[6]

Basis Sets: The choice of basis set is critical. For accurate results, especially for properties like
rotational barriers and non-covalent interactions, large, flexible basis sets are required.
Correlation-consistent basis sets from Dunning, such as the augmented series (e.g., aug-cc-
pVTZ), are highly recommended as they include diffuse functions to properly describe the lone
pairs of electrons on the oxygen atoms.[1][3] Pople-style basis sets like 6-311+G(2df,2p) are
also commonly used.[7]

Experimental and Computational Protocol

A typical workflow for the quantum chemical investigation of methyl hydroperoxide's structure
and energetics involves several key steps, as illustrated in the diagram below.
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Computational Workflow for CH3OOH Analysis

1. Initial Structure Definition
(Z-matrix or Cartesian Coordinates)

2. Geometry Optimization

(e.g., MP2/aug-cc-pVTZ or B3LYP/6-31G(d))

Locate Transition State
(e.g., for C-O or O-O rotation)

Imaginary Freq.
Found

3. Vibrational Frequency Analysis

Verify Minimum Energy Structure
(No imaginary frequencies)

4. Single-Point Energy Calculation
(e.g., CCSD(T)/aug-cc-pVTZ)

5. Property Analysis
(Bond lengths, angles, rotational barriers, etc.)

Click to download full resolution via product page

Figure 1: A generalized workflow for quantum chemical calculations of methyl hydroperoxide.

The process begins with defining an initial guess for the molecular geometry. This structure is
then optimized to find a stationary point on the potential energy surface. A subsequent
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frequency calculation is crucial to confirm that the optimized structure is a true energy minimum
(all real frequencies) and to obtain the zero-point vibrational energy (ZPVE).[3] For higher
accuracy, a single-point energy calculation using a more sophisticated method and a larger
basis set is often performed on the optimized geometry.

Quantitative Data Summary
Optimized Molecular Geometry

The equilibrium structure of methyl hydroperoxide adopts a gauche conformation.[8] High-
level QCISD(T)/aug-cc-pVTZ calculations provide a highly accurate reference geometry.[1] The
key structural parameters are summarized in the table below and compared with results from
the MP2 level of theory.

L QCISD(T)/aug-cc-
Parameter Atom Definition MP2/6-31G[1]**
pVTZ[1]

Bond Lengths (A)

r(O-0) 01-02 1.458 1.458
r(C-0) C-01 1.425 1.433
r(O-H) O2-H 0.966 0.969
r(C-Ha) C-Ha (in plane) 1.091 1.092
r(C-Hs) C-Hs (out of plane) 1.097 1.098

Bond Angles (°)

£(C-0-0) C-01-02 107.7 107.5
£(0-0O-H) 01-02-H 100.8 100.2
£(Ha-C-0) Ha-C-01 105.1 104.9
£ (Hs-C-0) Hs-C-01 110.8 110.8

Dihedral Angle (°)

1(C-0-0-H) C-01-02-H 115.9 117.9
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Atom labeling follows the convention where Ha is the unique hydrogen atom lying anti to the O-
O-H plane.

The results from both QCISD(T) and MP2 methods are in close agreement, indicating that MP2
theory can provide a reliable structure for this molecule.[1] The calculated values also show
very good agreement with experimental rotational constants.[1]

Conformational Analysis and Rotational Barriers

The internal rotation around the C-O and O-O bonds dictates the conformational landscape of
methyl hydroperoxide. The molecule has two primary modes of internal rotation: the torsion
of the hydroxyl (-OH) group and the torsion of the methyl (-CHs) group. The potential energy
surface is characterized by stable gauche minima and transition states corresponding to cis
and trans planar arrangements of the C-O-O-H atoms.

Conformational Pathway for O-O Torsion

Gauche Conformer
(1=116°)

Global Minimum

Trans Transition State Cis Transition State
(t=180°) (t=0°

Gauche Conformer
(1=-116°)
Global Minimum

Click to download full resolution via product page

Figure 2: Potential energy pathway for the C-O-O-H dihedral rotation in methyl
hydroperoxide.
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The energy barriers for these internal rotations are critical for understanding the molecule's
dynamics. Theoretical calculations have provided detailed insights into these barriers.

: . - Calculated Height
Rotational Barrier Description (cm-1) Level of Theory
cm-

Barrier via the cis C-
V_cis (OH torsion) 0O-0-H conformation (1 260.6 MP2/CBS[3]
= O°)

Barrier via the trans

) C-0-O-H
V_trans (OH torsion) ) 36.5 MP2/CBS[3]
conformation (t =

180°)

Barrier for internal
V3 (CHs torsion) rotation of the methyl 459.7 MP2/CBS[3]

group

Note: The values represent the energy difference from the ground state to the top of the
rotational barrier.

The barrier to internal rotation through the planar trans configuration is significantly lower than
the barrier through the cis configuration, which is consistent with findings for hydrogen
peroxide.[9][10] The methyl group rotation (V3) presents a substantially higher barrier,
indicating a more hindered rotation compared to the hydroxyl group. These values are essential
for spectroscopic models and for understanding the molecule's vibrational-torsional coupling.[3]

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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